molecular formula C11H9Br4N3O2 B12414161 1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-

1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-

Cat. No.: B12414161
M. Wt: 534.82 g/mol
InChI Key: AFQUQOBKQLLGLK-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-1,3-cyclobutanedione, commonly referred to as TMCB, is an organic compound with the molecular formula C8H12O2. It is a cyclic diketone characterized by the presence of two carbonyl groups attached to a cyclobutane ring. TMCB is known for its stability and unique structural properties, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of TMCB follows a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves:

    Dissolution: Dissolving isobutyryl chloride in an organic solvent.

    Addition of Reagents: Adding triethylamine and zinc powder while stirring.

    Heating and Reflux: Heating the mixture until reflux, followed by cooling and filtering.

    Distillation: Distilling under reduced pressure to obtain the distillation substrate.

    Hydrogenation: Introducing hydrogen under the action of a catalyst to complete the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione undergoes various chemical reactions, including:

    Hydrogenation: Catalytic hydrogenation of TMCB to produce 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO).

    Oxidation: TMCB can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrogenation: Ru-Sn bimetallic catalysts, hydrogen gas, high pressure, and elevated temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution product.

Major Products:

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO): A major product formed through hydrogenation.

    Oxidized Derivatives: Products formed through oxidation reactions.

Scientific Research Applications

2,2,4,4-Tetramethyl-1,3-cyclobutanedione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2,2,4,4-Tetramethyl-1,3-cyclobutanedione can be compared with other similar compounds based on its structure and properties:

    Similar Compounds:

Uniqueness:

Properties

Molecular Formula

C11H9Br4N3O2

Molecular Weight

534.82 g/mol

IUPAC Name

N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide

InChI

InChI=1S/C11H9Br4N3O2/c1-20-9-6(14)4(12)8(5(13)7(9)15)18-11(19)10-16-2-3-17-10/h2-3H2,1H3,(H,16,17)(H,18,19)

InChI Key

AFQUQOBKQLLGLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1Br)Br)NC(=O)C2=NCCN2)Br)Br

Origin of Product

United States

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